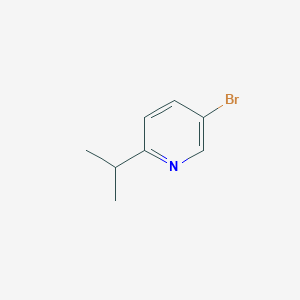

5-Bromo-2-isopropylpyridine

説明

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine and its derivatives are a cornerstone of modern chemical and pharmaceutical research, representing a vital class of heterocyclic compounds. researchgate.netajrconline.org Their structural framework is present in a multitude of naturally occurring molecules, including vitamins like nicotinamide (B372718) and pyridoxol (vitamin B6), as well as various alkaloids. lifechemicals.com The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, highlighting its immense therapeutic importance. lifechemicals.com

The versatility of the pyridine scaffold allows for a wide range of chemical modifications, making it a valuable building block in organic synthesis. lifechemicals.comopenaccessjournals.com This adaptability has led to the development of numerous pyridine-containing drugs with diverse therapeutic applications, such as the antihypertensive torasemide, the myasthenia gravis treatment pyridostigmine, and the anti-cancer agent vismodegib. researchgate.netlifechemicals.com The ability of the pyridine nucleus to improve the pharmacokinetic properties of drug candidates, including solubility and bioavailability, further underscores its significance in medicinal chemistry. ajrconline.org Pyridine derivatives are integral to the synthesis of fine chemicals and are considered essential raw materials in the production of pharmaceuticals, pesticides, and other industrial products. google.com

The Role of Halogenation in Modulating Reactivity and Biological Activity of Pyridine Scaffolds

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful strategy for fine-tuning the chemical and biological properties of pyridine derivatives. mdpi.com The introduction of halogens such as bromine, chlorine, and fluorine can significantly alter a molecule's reactivity, stability, and pharmacological profile. openaccessjournals.commdpi.com For instance, halogen atoms can serve as reactive handles for further chemical transformations, such as cross-coupling reactions, which are fundamental in the synthesis of complex molecules. myskinrecipes.comossila.com

From a medicinal chemistry perspective, halogenation can enhance the biological activity of pyridine-based compounds. Halogen atoms can influence a molecule's ability to bind to biological targets, such as enzymes and receptors, and can improve its metabolic stability and membrane permeability. mdpi.com The presence and position of halogen substituents can be crucial for the efficacy of a drug. For example, halogenated pyridine Schiff bases have shown promising antifungal and antibacterial properties. mdpi.com The strategic placement of halogens on the pyridine ring is a key tactic in the design of new therapeutic agents, including those for cancer and infectious diseases. researchgate.netnih.gov

Overview of 5-Bromo-2-isopropylpyridine as a Versatile Chemical Building Block

Among the vast array of halogenated pyridines, this compound has emerged as a particularly useful and versatile building block in chemical synthesis. biosynth.combiosynth.com Its unique combination of a bromine atom and an isopropyl group on the pyridine ring provides a valuable platform for the construction of more complex molecules. This compound is primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). myskinrecipes.com

The structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 5-position and an isopropyl group at the 2-position. This arrangement of substituents imparts distinct reactivity to the molecule. The bromine atom can be readily displaced or participate in various coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net The isopropyl group, on the other hand, can influence the molecule's steric and electronic properties, which can be advantageous in directing the course of chemical reactions and in modulating the biological activity of the final product. The presence of both a reactive halogen and an alkyl group makes this compound a valuable synthon for creating a diverse range of functionalized pyridine derivatives.

The utility of this compound as a building block extends significantly into the realm of drug discovery and development. myskinrecipes.com Its structure is a key component in the synthesis of various pharmaceutical compounds, particularly those targeting cardiovascular and respiratory diseases. google.com The ability to functionalize the pyridine ring at the 5-position via the bromine atom provides a straightforward route to novel chemical entities with potentially improved therapeutic profiles. The structural motif of this compound is considered a valuable scaffold for the development of new drugs, and its derivatives are actively being explored for their potential as medicinal agents. smolecule.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(2)8-4-3-7(9)5-10-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXNVJKFIQGNGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159820-58-2 | |

| Record name | 5-bromo-2-(propan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Isopropylpyridine and Its Analogs

Direct Bromination Approaches

Direct bromination of pyridine (B92270) derivatives serves as a primary method for introducing a bromine atom onto the heterocyclic ring. For analogs such as 2-methylpyridine, the precursor to 2-isopropylpyridine (B1293918), direct reaction with bromine at elevated temperatures (e.g., 150°C) can be employed. However, this approach can lead to the formation of isomeric mixtures. For instance, the bromination of 2-picoline (2-methylpyridine) with liquid bromine in the presence of a Lewis acid like aluminum chloride often yields a mixture of 5-bromo-2-methylpyridine (B113479) and 3-bromo-2-methylpyridine, with the desired 5-bromo isomer being the minor product in some cases.

To improve selectivity and avoid harsh conditions, alternative brominating agents and methods are utilized. Radical-generating conditions, sometimes involving UV light or chemical initiators like benzoyl peroxide or AIBN (azoisobutyronitrile), can facilitate the bromination. A notable reagent in this context is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can serve as a more controlled source of bromine for the bromination of pyridine derivatives.

Palladium-Catalyzed Synthesis Routes

Palladium catalysis offers a powerful and versatile platform for the synthesis and derivatization of pyridine compounds, including 5-bromo-2-isopropylpyridine. These methods are broadly categorized into cross-coupling reactions that enable the formation of carbon-carbon bonds.

Cross-Coupling Reactions for Pyridine Derivatization

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating C-C bonds. Reactions such as the Suzuki-Miyaura, Negishi, and Heck couplings are widely used to functionalize pyridine rings. In the context of this compound, these reactions can be used in two primary ways: either by starting with a di-substituted pyridine (e.g., 2,5-dibromopyridine) and selectively coupling at one position, or by using this compound itself as a building block for more complex molecules.

For example, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is effective for attaching aryl or other groups to a bromopyridine core. This reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂), along with a phosphine (B1218219) ligand and a base.

Specific Catalytic Conditions (e.g., Palladium Catalysis with Isopropyl Iodide)

A key synthetic challenge is the introduction of the isopropyl group onto the pyridine ring. Palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling, provide an effective solution. The Negishi reaction involves the coupling of an organozinc reagent with an organic halide.

To synthesize a 2-isopropylpyridine derivative, one could start with a 2-halopyridine (e.g., 2,5-dibromopyridine) and couple it with an isopropylzinc reagent. Isopropylzinc bromide, which can be prepared from isopropyl bromide and activated zinc, is a suitable coupling partner. The reaction is catalyzed by a palladium complex, and the choice of ligand is crucial for achieving high yield and selectivity, effectively suppressing undesired side reactions like β-hydride elimination. Specialized biaryldialkylphosphine ligands, such as CPhos, have been developed to promote the desired reductive elimination step, leading to the formation of the C(sp³)-C(sp²) bond.

Below is a table summarizing typical conditions for the Negishi cross-coupling of isopropylzinc bromide with aryl bromides, which is analogous to its application in pyridine synthesis.

| Entry | Aryl Halide (Ar-X) | Catalyst/Ligand | Yield (%) |

| 1 | 4-Methoxy-bromobenzene | Pd(OAc)₂ / CPhos | 92 |

| 2 | 4-Phenyl-bromobenzene | Pd(OAc)₂ / CPhos | 95 |

| 3 | Methyl 4-bromobenzoate | Pd(OAc)₂ / CPhos | 94 |

| 4 | 4-Bromobenzonitrile | Pd(OAc)₂ / CPhos | 87 |

This data represents the coupling with various aryl bromides and serves as an illustrative example of the Negishi reaction's efficiency.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a strategic approach that involves converting one functional group into another, often in a multi-step synthesis, to achieve the target molecule. This is particularly useful when direct introduction of a desired group is difficult or results in poor selectivity. sigmaaldrich.com

For the synthesis of a 5-bromo-2-alkylpyridine analog, a synthetic route might begin with a precursor like 5-nitro-2-chloropyridine. The synthesis of 5-bromo-2-methylpyridine, for example, can be achieved through the following sequence of FGIs:

Reduction : The nitro group of a 5-nitropyridine derivative is reduced to an amino group (-NH₂). This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

Diazotization and Sandmeyer Reaction : The resulting aminopyridine is then converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium. Subsequent treatment with a bromine source, such as copper(I) bromide, replaces the diazonium group with a bromine atom.

This step-wise approach allows for the precise placement of the bromo substituent, avoiding the isomer mixtures that can result from direct bromination. nih.gov Similarly, other functional groups can be manipulated to install the isopropyl or bromo moieties at the desired positions.

Organometallic Reagent Mediated Syntheses

The use of organometallic reagents, particularly those derived from magnesium, provides a powerful method for the functionalization of pyridines.

Bromine-Magnesium Exchange Reactions

Bromine-magnesium exchange is a highly effective method for converting an aryl or heteroaryl bromide into a nucleophilic Grignard reagent. This transformation is typically achieved by treating the bromopyridine with an alkylmagnesium halide, such as isopropylmagnesium chloride (iPrMgCl), in an ethereal solvent like tetrahydrofuran (B95107) (THF).

The reaction proceeds by exchanging the bromine atom on the pyridine ring with a magnesium halide group, forming a pyridylmagnesium chloride intermediate. This organometallic species is a potent nucleophile and can react with a wide range of electrophiles to introduce various functional groups. For instance, if one were to perform a bromine-magnesium exchange on 2,5-dibromopyridine, the exchange is often regioselective, allowing for subsequent reaction at a specific position. The resulting pyridyl Grignard reagent can then be used to install substituents, which could include an isopropyl group if a suitable electrophile is used, or it can be used in subsequent cross-coupling reactions. The rate and success of the exchange can be influenced by the electronic properties of the pyridine ring and the presence of other substituents.

| Starting Material | Reagent | Solvent | Temperature | Product |

| 2-Bromopyridine | iPrMgCl | THF | Room Temp | 2-Pyridylmagnesium chloride |

| 3-Bromopyridine | iPrMgCl | THF | Room Temp | 3-Pyridylmagnesium chloride |

| 4-Bromopyridine | iPrMgCl | THF | Room Temp | 4-Pyridylmagnesium chloride |

| 2,5-Dibromopyridine | iPrMgCl (1 equiv.) | THF | Room Temp | 5-Bromo-2-pyridylmagnesium chloride |

This table illustrates the general conditions and outcomes of bromine-magnesium exchange on various bromopyridines.

Use of Organomagnesium Complexes (e.g., nBu₂iPrMgLi)

The bromine-magnesium exchange reaction is a powerful tool for the formation of Grignard reagents from aryl bromides, which can then be reacted with various electrophiles. For substrates like bromopyridines, the choice of the organomagnesium reagent is critical to ensure high efficiency and yield.

One notable advancement in this area is the use of mixed lithium-magnesium organometallic complexes. An organomagnesium complex such as nBu₂iPrMgLi, which can be prepared from n-butyllithium (nBuLi) and isopropylmagnesium chloride (iPrMgCl), has proven highly effective for the bromine-magnesium exchange on pyridine rings. researchgate.net This method is particularly advantageous as it can often be performed under non-cryogenic conditions (e.g., at -10°C), which is a significant improvement over traditional methods that require extremely low temperatures. researchgate.netnih.gov

For instance, the bromine-magnesium exchange of 5-bromo-2-picoline, an analog of this compound, proceeds efficiently using nBu₂iPrMgLi. The resulting picolylmagnesium complex is a reactive intermediate that readily couples with a variety of electrophiles to produce functionalized picolines. researchgate.net This methodology can be extrapolated to the synthesis of 5-substituted-2-isopropylpyridine derivatives. The use of i-PrMgCl·LiCl, known as a "turbo Grignard" reagent, is also common for performing Br/Mg exchange on functionalized bromopyridines under mild conditions. rsc.orgresearchgate.net

Table 1: Organomagnesium Reagents for Bromine-Magnesium Exchange

| Reagent | Precursors | Typical Conditions | Advantages |

|---|---|---|---|

| nBu₂iPrMgLi | nBuLi and iPrMgCl | Non-cryogenic (-10°C) | Efficient exchange, avoids very low temperatures |

Regioselective Metallation and Functionalization of Pyridine Rings

Achieving regioselectivity is a primary challenge in the functionalization of substituted pyridine rings. thieme-connect.de The electronic properties of the pyridine ring and the influence of existing substituents dictate the position of metalation. Directed ortho-metalation (DoM) is a key strategy where a directing group (DG) on the ring guides a strong base to deprotonate an adjacent carbon atom.

Magnesium and zinc amide bases, particularly those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), have emerged as highly effective reagents for the regioselective metalation of pyridines and other azines. thieme-connect.de Reagents like TMPMgCl·LiCl and TMP₂Mg·2LiCl are kinetically active and soluble, allowing for the efficient magnesiation of various functionalized pyridines. thieme-connect.de The choice of the base and the reaction conditions allows for precise control over the site of functionalization. For example, a directing group at the C2 position can direct metalation to either the C3 or C6 position, depending on the steric and electronic environment.

Furthermore, the functionalization of pyridine N-oxides provides an alternative route for achieving regioselectivity. Activation of the N-oxide with an agent like trifluoromethanesulfonic anhydride (B1165640) allows for nucleophilic addition at the C2 or C4 positions. nih.gov This "Umpolung" (polarity reversal) strategy complements the direct metalation approaches. nih.gov These regioselective methods are crucial for building complex, polyfunctional pyridine structures from simpler precursors. thieme-connect.de

Novel Synthetic Approaches and Methodological Advancements

Recent progress in synthetic organic chemistry has led to the development of more efficient, economical, and environmentally friendly methods for preparing pyridine derivatives. These advancements include streamlined one-pot reactions and the integration of green chemistry principles.

One-Pot Reactions for Streamlined Synthesis

For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be performed in a one-pot fashion. A study demonstrated the synthesis of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine (B1289001) and various arylboronic acids in a single pot, achieving moderate to good yields. mdpi.com Similarly, methods for preparing 5-bromo-2-chloropyrimidine, a related heterocyclic compound, have been streamlined into a one-step process from 2-hydroxypyrimidine. google.com These approaches simplify the preparation process and reduce synthesis costs, making them suitable for larger-scale production. google.com

A common strategy involves an initial in-situ formation of a reactive intermediate followed by its reaction with a coupling partner. For instance, the synthesis of 5-bromo-2-picoline can be achieved through a multi-step sequence starting from diethyl malonate and 5-nitro-2-chloropyridine, where intermediates are carried forward without isolation. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijarsct.co.in For the synthesis of pyridine derivatives, this involves using safer reagents, minimizing waste, and improving energy efficiency. nih.govresearchgate.net

A key area of focus is the bromination step. Traditional methods often use elemental bromine, which is highly toxic and corrosive. cambridgescholars.com Green alternatives include the use of N-Bromosuccinimide (NBS), which is a solid and safer to handle, for the regioselective bromination of aminopyridines. google.comchemicalbook.com Another eco-friendly approach is the use of a bromide-bromate couple in an aqueous medium, which avoids hazardous organic solvents. cambridgescholars.com

Other green chemistry strategies applicable to pyridine synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. ijarsct.co.innih.gov

Use of ionic liquids: These non-volatile solvents can serve as recyclable catalysts and reaction media, reducing the need for traditional volatile organic compounds (VOCs). benthamscience.com

Solvent-free reactions: Performing reactions without a solvent minimizes waste and simplifies product purification. researchgate.netijarsct.co.in

Catalysis: Employing efficient catalysts, such as iron-based catalysts for cyclization reactions, can lead to milder reaction conditions and higher atom economy. rsc.org

By incorporating these principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible. nih.gov

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Method | Green Chemistry Alternative |

|---|---|---|

| Bromination | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS); Bromide/Bromate in water |

| Solvent | Volatile Organic Compounds (e.g., Dichloromethane) | Water, Ionic Liquids, or Solvent-free conditions |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation |

| Reaction Type | Multi-step with intermediate isolation | One-pot multi-component reactions |

Chemical Reactivity and Derivatization of 5 Bromo 2 Isopropylpyridine

Substitution Reactions on the Pyridine (B92270) Ring

Substitution reactions on the 5-Bromo-2-isopropylpyridine ring can be categorized into nucleophilic and electrophilic aromatic substitutions. The feasibility and regioselectivity of these reactions are heavily influenced by the substituents present.

Nucleophilic Aromatic Substitution at the Bromine Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. This reaction typically proceeds through an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. pressbooks.publibretexts.org

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, particularly at positions ortho and para to the leaving group, as these positions can stabilize the negative charge of the Meisenheimer intermediate through resonance. pressbooks.publibretexts.org In this compound, the nitrogen atom in the pyridine ring acts as an electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. However, the reaction is not as facile as in pyridines with strongly electron-withdrawing groups like a nitro group. The isopropyl group at the 2-position is weakly electron-donating, which slightly counteracts the activating effect of the ring nitrogen.

Therefore, nucleophilic aromatic substitution at the bromine position of this compound generally requires strong nucleophiles and may necessitate elevated temperatures to proceed at a reasonable rate. youtube.com Halopyridines are generally less reactive than acid chlorides in these types of substitutions because the initial nucleophilic attack requires the disruption of the ring's aromaticity. youtube.com

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) on pyridine is significantly more difficult than on benzene. wikipedia.org The electronegative nitrogen atom decreases the electron density of the ring, deactivating it towards attack by electrophiles. Furthermore, the nitrogen's lone pair of electrons can be protonated or coordinate to a Lewis acid catalyst under typical SEAr conditions, which further deactivates the ring by introducing a positive charge. wikipedia.orgyoutube.com

If an electrophilic substitution were to occur on this compound, the directing effects of the existing substituents would determine the position of the incoming electrophile.

Isopropyl group (-CH(CH₃)₂): As a weakly activating alkyl group, it directs incoming electrophiles to the ortho and para positions.

Bromo group (-Br): As a deactivating group, it also directs to the ortho and para positions.

Considering the positions relative to the substituents, the C4 and C6 positions are ortho or para to the existing groups. However, the strong deactivation of the pyridine ring means that such reactions are generally not feasible under standard SEAr conditions and often result in very low yields, with substitution occurring primarily at the meta-position relative to the nitrogen (C3 and C5). youtube.com Given that the C5 position is already occupied, any potential substitution would likely be directed to the C3 position, though this remains a challenging transformation.

Cross-Coupling Reactions and Their Applications

The bromine atom on this compound makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. wikipedia.orgresearchgate.net

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boron reagents.

This compound can be effectively coupled with various aryl or vinyl boronic acids or their esters to produce the corresponding substituted pyridines. The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst.

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Typical Catalyst | Product Class |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 5-Aryl-2-isopropylpyridine |

| This compound | Thiophene-2-boronic acid | PdCl₂(dppf) | 5-Heteroaryl-2-isopropylpyridine |

| This compound | Vinylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | 5-Vinyl-2-isopropylpyridine |

Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

Beyond the Suzuki reaction, this compound is a suitable substrate for other important palladium-catalyzed transformations.

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org It is a valuable method for the vinylation of aryl halides. nih.gov

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to substituted alkynes. organic-chemistry.org The reaction is usually catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.govorganic-chemistry.org Copper-free conditions have also been developed. ucsb.edu

Negishi Coupling : This reaction couples the aryl bromide with an organozinc reagent. wikipedia.org The Negishi coupling is known for its high reactivity and functional group tolerance, allowing for the formation of C-C bonds with sp³, sp², and sp hybridized carbons. wikipedia.orgorganic-chemistry.org It is a versatile tool, though it requires the preparation of organozinc reagents which can be sensitive to air and moisture. organic-chemistry.orgnih.gov

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ / PPh₃ | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂ / CuI | Disubstituted Alkyne |

| Negishi Coupling | Organozinc Reagent (e.g., Phenylzinc chloride) | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Biaryl or Alkyl-Aryl Compound |

C-C and C-N Coupling Reactions

The cross-coupling reactions detailed above, such as the Suzuki, Heck, Sonogashira, and Negishi reactions, represent some of the most powerful and versatile methods for constructing carbon-carbon bonds in modern organic synthesis.

In addition to C-C bond formation, palladium-catalyzed reactions can also be used to form carbon-heteroatom bonds. The Buchwald-Hartwig amination is a prominent example of a C-N coupling reaction. wikipedia.org This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base to form an aryl amine. wikipedia.orgyoutube.com The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.orgnih.gov The development of bulky, electron-rich phosphine (B1218219) ligands (often called Buchwald ligands) has been crucial for the high efficiency of this reaction. youtube.com This methodology allows for the synthesis of a wide range of N-aryl compounds from this compound, which are important structures in pharmaceuticals and materials science. rsc.org

Metalation and Subsequent Functionalization

A key synthetic pathway for the derivatization of this compound involves metalation, a process that replaces the bromine atom with a metal, thereby creating a highly reactive organometallic intermediate. This intermediate can then be treated with various electrophiles to introduce a wide array of functional groups onto the pyridine ring.

Generation of Pyridylmagnesium Complexes

The formation of a pyridylmagnesium complex, a type of Grignard reagent, from this compound is a crucial step in its functionalization. This is typically achieved through a bromine-magnesium exchange reaction. In this process, an organomagnesium reagent, such as isopropylmagnesium chloride (i-PrMgCl), is used to swap the bromine atom on the pyridine ring with a magnesium halide moiety. The use of i-PrMgCl is often favored due to its high reactivity and good functional group tolerance. The addition of lithium chloride (LiCl) can further enhance the reactivity of the Grignard reagent, forming a more reactive "turbo-Grignard" species. This exchange reaction is generally fast and can be performed under mild conditions. The resulting (2-isopropylpyridin-5-yl)magnesium bromide is a potent nucleophile, poised for reaction with a variety of electrophilic partners.

Reactions with Various Electrophiles

The newly formed (2-isopropylpyridin-5-yl)magnesium bromide is a versatile intermediate that readily reacts with a range of electrophiles, allowing for the introduction of diverse substituents at the 5-position of the pyridine ring. Common classes of electrophiles include carbonyl compounds, such as aldehydes, ketones, and esters.

For instance, the reaction with an aldehyde like benzaldehyde would yield a secondary alcohol, (2-isopropylpyridin-5-yl)(phenyl)methanol, after an acidic workup. Similarly, reaction with a ketone, for example, acetone, would produce a tertiary alcohol, 2-(2-isopropylpyridin-5-yl)propan-2-ol. The reaction with an ester, such as ethyl acetate (B1210297), typically results in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol after the initial ketone intermediate is formed and subsequently attacked by a second molecule of the Grignard reagent.

While specific research data on the reactions of (2-isopropylpyridin-5-yl)magnesium bromide is not extensively documented in publicly available literature, the reactivity pattern is expected to be analogous to that of other pyridyl Grignard reagents. The following table provides illustrative examples of the types of products that can be expected from the reaction of this Grignard reagent with various electrophiles, based on established Grignard chemistry.

| Electrophile | Expected Product | Product Class |

| Benzaldehyde | (2-isopropylpyridin-5-yl)(phenyl)methanol | Secondary Alcohol |

| Acetone | 2-(2-isopropylpyridin-5-yl)propan-2-ol | Tertiary Alcohol |

| Ethyl acetate | 2-(2-isopropylpyridin-5-yl)propan-2-ol | Tertiary Alcohol |

| Carbon dioxide | 2-isopropylpyridine-5-carboxylic acid | Carboxylic Acid |

Influence of Molecular Structure on Chemical Reactivity

The chemical reactivity of this compound is a direct consequence of the electronic and steric effects exerted by the bromine atom and the isopropyl group on the pyridine ring.

The bromine atom at the 5-position has a significant impact on the electron density of the pyridine ring. Due to its high electronegativity, bromine acts as an electron-withdrawing group through the inductive effect (-I effect). This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution but more prone to nucleophilic attack. The C-Br bond itself is a key reactive site, being susceptible to cleavage in metal-halogen exchange reactions, as discussed previously.

Stereoselective Transformations

Information regarding stereoselective transformations specifically involving this compound is limited in the current body of scientific literature. However, the principles of asymmetric synthesis can be applied to its derivatives.

Chiral derivatives of this compound could potentially be employed in stereoselective reactions. For example, if a chiral center is introduced into a substituent derived from the functionalization of the Grignard reagent, it could direct the stereochemical outcome of subsequent reactions.

One area where stereoselectivity could be relevant is in the asymmetric reduction of a ketone derivative. For instance, if the Grignard reagent of this compound were reacted with an appropriate electrophile to introduce a ketonic side chain, the subsequent reduction of this ketone could be carried out using chiral reducing agents or catalysts to produce a specific enantiomer of the corresponding alcohol. The pyridine nitrogen in such a substrate could also play a role in coordinating to a chiral catalyst, thereby influencing the stereochemical outcome of the reduction.

Furthermore, chiral auxiliaries could be temporarily attached to a functionalized derivative of this compound to control the stereochemistry of a reaction. After the desired stereoselective transformation, the auxiliary would be removed, yielding an enantiomerically enriched product.

Applications in Medicinal Chemistry and Drug Discovery

5-Bromo-2-isopropylpyridine as a Key Intermediate in Pharmaceutical Synthesis

In the synthesis of complex pharmaceutical molecules, halogenated pyridines like this compound serve as crucial intermediates. The bromine atom at the 5-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions. These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular architectures.

The utility of bromo-substituted pyridines and pyrimidines as intermediates is well-documented. For instance, compounds like 5-bromo-2-chloropyridine (B1630664) and 5-bromo-2-iodopyrimidine (B48921) are employed as building blocks in the synthesis of antiviral, anti-inflammatory, and anticancer drugs. nbinno.comrsc.org Similarly, this compound can be used to introduce the 2-isopropylpyridine (B1293918) moiety into a target molecule, a group that can influence the compound's steric and electronic properties, and ultimately its biological activity. The synthesis of novel pyridine (B92270) derivatives through Suzuki cross-coupling reactions using bromo-pyridine starting materials has been shown to be an effective strategy for generating compounds with potential anti-thrombolytic and biofilm-inhibiting activities. mdpi.com

Development of Novel Therapeutic Agents Targeting the Central Nervous System

The development of drugs targeting the central nervous system (CNS) presents unique challenges, primarily the need for molecules to cross the blood-brain barrier (BBB). Physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are critical for CNS penetration. nih.gov Successful CNS drugs typically exhibit a molecular weight of ≤400 Da, a logP of ≤ 5, ≤3 hydrogen bond donors, and ≤7 hydrogen bond acceptors. nih.gov

Exploration of Bioactive Compounds

The search for new bioactive compounds is a fundamental aspect of drug discovery. nih.govmdpi.com Natural products have historically been a rich source of inspiration, providing complex and diverse chemical structures with a wide array of biological activities. nih.gov The process of drug discovery often involves screening large libraries of compounds to identify "hits" that can be further developed. pnrjournal.comresearchgate.net

This compound serves as a valuable starting material for generating libraries of novel compounds for biological screening. By leveraging the reactivity of the bromine atom, a multitude of substituents can be introduced, leading to a diverse set of derivatives. mdpi.com This approach allows for the systematic exploration of the chemical space around the 2-isopropylpyridine core. The resulting compounds can be tested against various biological targets, including enzymes, receptors, and ion channels, to uncover new therapeutic potentials. The pyridine ring itself is known to be a key pharmacophore in compounds with a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govnih.gov

Design and Optimization of Drug Molecules

The process of drug design is a meticulous journey of refining a molecule's structure to enhance its desired therapeutic effects while minimizing undesirable properties. walisongo.ac.idnih.govnih.gov This involves a multiparameter optimization of factors like potency, selectivity, solubility, metabolic stability, and bioavailability. pnrjournal.com

This compound provides a modifiable template for this optimization process. The isopropyl group at the 2-position can establish important interactions within a target's binding pocket, potentially influencing potency and selectivity. The 5-bromo position acts as a chemical handle for iterative modifications. For example, if an initial lead compound containing the this compound core shows promising activity but poor solubility, chemists can replace the bromine atom with more polar groups to improve this property. This iterative process of synthesis and testing, guided by an understanding of structure-activity relationships, is central to transforming a hit compound into a viable drug candidate. pnrjournal.com

Structure-Activity Relationship (SAR) Studies of Pyridine Derivatives

Understanding the relationship between a molecule's structure and its biological activity (SAR) is crucial for rational drug design. drugdesign.orgcollaborativedrug.com SAR studies on pyridine derivatives have provided invaluable insights into how chemical modifications influence their therapeutic effects. nih.gov

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the ring. nih.gov The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and influences the electron distribution, making positions 2, 4, and 6 susceptible to nucleophilic attack and positions 3 and 5 prone to electrophilic substitution. ijnrd.orgnih.gov

SAR studies have revealed specific patterns. For instance, in the context of antiproliferative activity, the presence and positions of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance activity. nih.gov Conversely, the introduction of halogen atoms or bulky groups can sometimes lead to lower activity. nih.gov The specific location of a substituent is critical; a group that enhances activity at one position may diminish it at another. This underscores the importance of precise synthetic control, for which intermediates like this compound are essential, as they allow for regioselective modifications.

| Substituent Group | General Impact on Activity | Positional Effects |

|---|---|---|

| Methoxy (-OMe) | Increasing the number of -OMe groups often leads to increased activity (lower IC50). | The specific substitution pattern is crucial for potency. |

| Hydroxyl (-OH) | Substitution with -OH groups can significantly increase activity. | Replacing an -OMe with an -OH group has been shown to decrease the IC50 value. |

| Amino (-NH2) | Can have varied effects depending on the overall molecular structure. | The proximity of the -NH group to other rings in the molecule can inversely affect activity. |

| Halogens (Br, Cl, F) | Often associated with lower antiproliferative activity. | Considered less favorable for enhancing this specific biological activity. |

Quantitative Structure-Activity Relationship (QSAR) studies employ computational models to correlate the chemical structure of compounds with their biological activity. chemrevlett.comnih.gov These models use molecular descriptors—numerical values that characterize properties like size, shape, and electronic features—to build mathematical equations that can predict the activity of new, unsynthesized molecules. researchgate.net

Several QSAR studies have been successfully applied to pyridine derivatives to design and predict the properties of novel compounds. chemrevlett.comwjpsonline.com For example, Multiple Linear Regression (MLR) has been used to model the half-maximal inhibitory concentration (IC50) of pyridine derivatives against cancer cell lines. chemrevlett.com These models are rigorously validated using statistical methods to ensure their accuracy and predictive power. chemrevlett.comresearchgate.net QSAR serves as a powerful tool in medicinal chemistry, guiding the design of more potent and selective drug candidates and helping to prioritize synthetic efforts. pnrjournal.comnih.gov

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Training Set) | 0.808 | Coefficient of determination, indicating the goodness of fit for the training data. |

| R² (Test Set) | 0.908 | Coefficient of determination for the external test set, indicating predictive ability. |

| Q²LOO | 0.784 | Leave-one-out cross-validated R², a measure of the model's internal robustness. |

| Q²LMO | 0.807 | Leave-many-out cross-validated R², another measure of internal predictive power. |

Specific Pharmacological Applications (e.g., enzyme inhibition, receptor modulation)

The pyridine nucleus is a common feature in many enzyme inhibitors, a class of drugs that play a crucial role in treating various diseases by targeting specific enzymes involved in pathological processes. While direct studies on this compound as an enzyme inhibitor are not extensively documented, the broader class of substituted pyridines has shown significant potential in this area. For instance, pyridine derivatives have been investigated as inhibitors of various kinases, which are enzymes that regulate many cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The bromo and isopropyl substituents on the pyridine ring can influence the molecule's ability to fit into the active site of a kinase and form specific interactions, thereby inhibiting its activity.

Furthermore, pyridine analogs have been studied for their ability to modulate the activity of various receptors. For example, derivatives of nicotine, which contains a pyridine ring, are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). Research into N-n-alkylnicotinium analogs has shown that the length of the alkyl chain can significantly impact their inhibitory activity at α4β2* nAChRs. nih.gov Analogs with longer n-alkyl chains (C9-C12) exhibited potent inhibition in the nanomolar range (IC50 = 9-20 nmol/L), while those with shorter chains (C1-C8) were active in the micromolar range (IC50 = 3-12 µmol/L). nih.gov This suggests that the isopropyl group in this compound could similarly influence receptor binding and modulation. The table below presents the inhibitory concentrations of various N-n-alkylnicotinium analogs at α4β2* nicotinic acetylcholine receptors.

Table 1: Inhibitory Concentration (IC50) of N-n-Alkylnicotinium Analogs at α4β2* Nicotinic Acetylcholine Receptors

| Alkyl Chain Length | IC50 (nmol/L) |

| C1-C8 | 3000-12000 |

| C9-C12 | 9-20 |

Applications in Antimicrobial and Anticancer Research (based on pyridine derivatives)

Pyridine derivatives are a well-established class of compounds with significant antimicrobial and anticancer properties. The introduction of a halogen atom, such as bromine, into the pyridine ring has been shown to enhance the antimicrobial activity of compounds. nih.gov While specific data on this compound is limited, studies on related halogenated pyridine and pyrimidine (B1678525) derivatives have demonstrated their potential. For example, halogenated pyrrolopyrimidines have shown potent activity against Staphylococcus aureus, with the most active bromo and iodo derivatives exhibiting a Minimum Inhibitory Concentration (MIC) of 8 mg/L. nih.gov The table below summarizes the antimicrobial activity of some halogenated pyrrolopyrimidines.

Table 2: Minimum Inhibitory Concentration (MIC) of Halogenated Pyrrolopyrimidines against Staphylococcus aureus

| Compound Type | MIC (mg/L) |

| Bromo derivative | 8 |

| Iodo derivative | 8 |

In the realm of anticancer research, a vast number of pyridine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The structure-activity relationship studies of these compounds have provided valuable insights into the features that contribute to their anticancer potential. For instance, a study on dimeric pyridinium (B92312) bromides showed that compound 4 was significantly more potent than the standard drug 5-fluorouracil (B62378) against the A549 lung cancer cell line, with an IC50 value of 11.25 µM compared to 17.01 µM for 5-fluorouracil. researchgate.net Another study on pyridine derivatives revealed that compound 27 exhibited promising activity against the Ishikawa human endometrial cancer cell line with an IC50 value of 8.26 μM. ekb.eg Furthermore, certain pyridine derivatives have shown high potency against breast cancer cell lines, with IC50 values in the low micromolar range. ekb.eg The table below presents the cytotoxic activity of various pyridine derivatives against different cancer cell lines.

Table 3: Cytotoxic Activity (IC50) of Pyridine Derivatives against Various Cancer Cell Lines

| Derivative Type | Cancer Cell Line | IC50 (µM) |

| Dimeric Pyridinium Bromide 4 | A549 (Lung) | 11.25 |

| Pyridine Derivative 27 | Ishikawa (Endometrial) | 8.26 |

| Pyridine Derivative 28 | MCF7 (Breast) | 3.42 |

| Pyridine Derivative 28 | A549 (Lung) | 5.97 |

| Pyridine Derivative 30 | HCT-116 (Colon) | 15.4 |

| Pyridine Derivative 30 | HepG2 (Liver) | 9.8 |

| Pyridine Derivative 31 | HepG2 (Liver) | 21.00 |

| Pyridine Derivative 31 | MCF-7 (Breast) | 26.10 |

It is important to note that the antiproliferative activity of pyridine derivatives can be influenced by the nature and position of substituents on the pyridine ring. Studies have suggested that while groups like -OMe, -OH, -C=O, and -NH2 can enhance activity, the presence of halogen atoms or bulky groups might sometimes lead to lower antiproliferative effects. nih.gov

Integration into Complex Molecular Structures for Enhanced Efficacy and Selectivity

The this compound scaffold serves as a valuable building block in the synthesis of more complex molecules with improved therapeutic properties. The bromine atom at the 5-position is particularly useful as it provides a handle for various cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allowing for the introduction of diverse chemical moieties. mdpi.comijsat.org This synthetic versatility enables medicinal chemists to construct large libraries of compounds and perform systematic structure-activity relationship (SAR) studies to identify molecules with enhanced efficacy and selectivity.

Role in Materials Science and Agrochemical Research

Pyridine (B92270) Derivatives in Functional Materials Development

Pyridine and its derivatives are a cornerstone in the design of functional organic materials due to their distinct electronic characteristics, thermal stability, and versatile reactivity. google.com The nitrogen atom in the pyridine ring imparts electron-deficient properties, making these compounds excellent candidates for various electronic applications.

Organic Electronics and Optoelectronic Devices

In the realm of organic electronics, pyridine-based compounds are integral to the development of a wide array of optoelectronic devices. Their inherent polarity and ability to participate in intermolecular interactions make them suitable for creating ordered molecular assemblies, which are crucial for efficient charge transport. google.com The tunability of their electronic properties through synthetic modification allows for the precise engineering of materials for specific device architectures.

Semiconductors and OLED Applications

Pyridine derivatives have found extensive use as electron-transporting materials (ETMs) and host materials in Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the pyridine ring facilitates the injection and transport of electrons, a critical process for achieving high efficiency and stability in OLEDs. The performance of these materials can be further enhanced by introducing various functional groups to the pyridine core.

For instance, a study on pyrene-pyridine integrated hole-transporting materials demonstrated that a derivative containing a bromo-substituted pyridine unit exhibited excellent device performance. The device utilizing this material showed a maximum luminance of 17,300 cd/m² and a maximum current efficiency of 22.4 cd/A. nih.gov This highlights the potential of incorporating halogenated pyridines, such as 5-Bromo-2-isopropylpyridine, into the design of high-performance OLEDs.

Table 1: Representative Performance of an OLED Device Incorporating a Bromo-Substituted Pyridine Derivative

| Parameter | Value |

| Maximum Luminance | 17,300 cd/m² |

| Maximum Current Efficiency | 22.4 cd/A |

| External Quantum Efficiency (EQE) | 9% |

This table presents illustrative data based on a study of a bromo-substituted pyridine derivative to showcase the potential performance of materials incorporating such moieties. nih.gov

Agrochemical Applications

The pyridine scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial pesticides and herbicides containing this heterocyclic ring. nih.gov The unique chemical properties of pyridine derivatives allow for the development of compounds with a wide range of biological activities.

This compound is specifically identified as a valuable intermediate in the synthesis of novel pesticides and herbicides. The presence of the bromine atom and the isopropyl group can influence the compound's biological activity, selectivity, and environmental persistence. For example, a related compound, 5-Bromo-2-methylpyridine (B113479), is a known intermediate in the production of various agrochemicals. google.com

The development of new agrochemicals often involves the synthesis and screening of a large number of derivatives. The availability of versatile building blocks like this compound is crucial for the discovery of next-generation crop protection agents.

Influence of Electron-Withdrawing and Lipophilic Groups on Material Properties

The properties of pyridine derivatives can be systematically tuned by the introduction of different functional groups. The bromine atom in this compound acts as an electron-withdrawing group, which can significantly impact the electronic properties of the molecule.

The isopropyl group, on the other hand, is a lipophilic (oil-loving) group. In agrochemical design, lipophilicity is a critical parameter that affects the compound's ability to penetrate the waxy cuticle of plants or the outer membranes of insects and fungi. By modulating the lipophilicity, chemists can optimize the uptake, transport, and ultimately the efficacy of a pesticide or herbicide.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 200.08 g/mol |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem.

The combination of an electron-withdrawing bromine atom and a lipophilic isopropyl group in this compound provides a unique set of properties that can be exploited in both materials science and agrochemical research. This versatile building block holds significant promise for the development of next-generation technologies in both fields.

Advanced Research Techniques and Theoretical Studies

Spectroscopic Characterization Techniques for Pyridine (B92270) Compounds

Spectroscopic methods are indispensable for the structural elucidation and characterization of novel pyridine derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 5-Bromo-2-isopropylpyridine, both ¹H and ¹³C NMR would provide crucial information about its molecular framework.

In a typical ¹H NMR spectrum of a pyridine derivative, the chemical shifts of the protons are influenced by the electronic environment within the molecule. The electronegative nitrogen atom and the bromine atom in this compound would cause the protons on the pyridine ring to appear at different chemical shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.8 | 140 |

| H-4 | 7.6 | 125 |

| H-6 | 8.5 | 150 |

| CH (isopropyl) | 3.1 | 35 |

| CH₃ (isopropyl) | 1.3 | 22 |

| C-2 | - | 165 |

| C-5 | - | 118 |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a vital tool for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This would result in two peaks of nearly equal intensity separated by two mass units.

Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For this compound, fragmentation might involve the loss of the isopropyl group or the bromine atom, leading to characteristic fragment ions.

Table 2: Expected Mass Spectrometry Data for this compound (Note: This is a hypothetical representation for illustrative purposes.)

| Fragment Ion | m/z (mass-to-charge ratio) | Relative Intensity (%) |

| [M]⁺ (with ⁷⁹Br) | 200 | 98 |

| [M]⁺ (with ⁸¹Br) | 202 | 100 |

| [M - CH(CH₃)₂]⁺ | 157/159 | 45 |

| [M - Br]⁺ | 121 | 30 |

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. For a newly synthesized compound like this compound, elemental analysis is crucial for confirming its empirical formula (C₈H₁₀BrN). labshake.com The experimentally determined percentages of carbon, hydrogen, bromine, and nitrogen should closely match the calculated theoretical values, providing strong evidence for the compound's purity and identity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 8 | 96.08 | 48.03 |

| Hydrogen (H) | 1.01 | 10 | 10.1 | 5.05 |

| Bromine (Br) | 79.90 | 1 | 79.90 | 39.93 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.00 |

| Total | 200.09 | 100.00 |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for investigating the properties and reactivity of molecules at the atomic and molecular levels. These methods complement experimental studies and can provide insights that are difficult to obtain through laboratory work alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyridine derivatives, DFT calculations can be employed to predict a wide range of properties, including molecular geometry, electronic structure, and reactivity. nih.gov DFT studies can also be used to explore reaction mechanisms and predict the feasibility of different synthetic pathways. nih.gov For instance, DFT could be used to model the reaction pathway for the synthesis of this compound, helping to identify the most likely intermediates and transition states.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is often used to predict the binding affinity and mode of interaction of a small molecule ligand with a protein target. nih.gov For a compound like this compound, molecular docking could be used to explore its potential as a ligand for various biological targets.

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for the development of new drugs. Computational models can be used to predict the ADME properties of a molecule based on its structure. dovepress.com These predictions can help to identify potential liabilities early in the drug discovery process and guide the design of molecules with improved pharmacokinetic profiles. For this compound, ADME prediction software could be used to estimate properties such as its oral bioavailability, blood-brain barrier penetration, and metabolic stability. dovepress.com

Frontier Molecular Orbital Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Key Reactivity Parameters Derived from FMO Analysis:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Energy Gap (η): ELUMO - EHOMO

Global Hardness (η): (I - A) / 2

Chemical Potential (μ): - (I + A) / 2

Global Electrophilicity Index (ω): μ² / (2η)

Without specific computational studies on this compound, the precise values for these parameters cannot be provided. The following tables are illustrative templates for how such data would be presented.

Table 1: Frontier Molecular Orbital Energies (Hypothetical Data)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

Table 2: Calculated Global Reactivity Indices (Hypothetical Data)

| Reactivity Index | Value |

|---|---|

| Ionization Potential (I) | Data Not Available |

| Electron Affinity (A) | Data Not Available |

| Global Hardness (η) | Data Not Available |

| Chemical Potential (μ) | Data Not Available |

X-ray Crystallography for Structural Elucidation

The resulting diffraction pattern would be analyzed to determine the crystal system, space group, and the dimensions of the unit cell. This information is fundamental to describing the packing of molecules within the crystal lattice. A search of crystallographic databases indicates that the crystal structure for this compound has not been experimentally determined or deposited.

Should such a study be conducted, the findings would be presented in a standardized format, as shown in the template tables below.

Table 3: Crystal Data and Structure Refinement (Hypothetical Data)

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₁₀BrN |

| Formula weight | 200.08 |

| Crystal system | Data Not Available |

| Space group | Data Not Available |

| Unit cell dimensions | |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

Table 4: Selected Bond Lengths and Angles (Hypothetical Data)

| Bond/Angle | Value (Å or °) |

|---|---|

| C-Br | Data Not Available |

| C-N | Data Not Available |

| C-C (isopropyl) | Data Not Available |

| C-N-C | Data Not Available |

Table of Compounds Mentioned

| Compound Name |

|---|

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. benthamscience.com Future research on 5-Bromo-2-isopropylpyridine will undoubtedly focus on developing synthetic routes that are not only efficient in terms of yield but also environmentally benign. Traditional methods for the synthesis of pyridine (B92270) derivatives can sometimes involve harsh reaction conditions and the use of toxic reagents. benthamscience.com

A promising avenue for exploration is the application of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. These methods have proven to be highly efficient for the synthesis of substituted pyridines from their bromo-precursors. mdpi.com The development of novel catalytic systems, including magnetically recoverable nano-catalysts, could further enhance the sustainability of these processes by allowing for easy separation and reuse of the catalyst. rsc.org

Moreover, the principles of green chemistry, such as the use of renewable feedstocks and environmentally friendly solvents, are expected to be increasingly integrated into the synthesis of this compound. For instance, research into the production of pyridines from renewable sources like glycerol (B35011) and ammonia (B1221849) over zeolite catalysts points towards a more sustainable future for pyridine synthesis. rsc.org The use of ionic liquids as both catalysts and solvents is another area of active research that could lead to milder reaction conditions and reduced waste generation. benthamscience.com

| Aspect | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Catalysts | Homogeneous catalysts, often with difficult recovery | Heterogeneous catalysts, magnetically recoverable nano-catalysts, biocatalysts |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical CO2, ionic liquids, solvent-free conditions |

| Feedstocks | Petroleum-based | Biomass-derived (e.g., glycerol) |

| Efficiency | Variable yields, potential for significant by-product formation | High atom economy, reduced waste, one-pot multicomponent reactions |

Exploration of Novel Derivatization Strategies

The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for a wide array of chemical transformations, making this compound an excellent starting material for the synthesis of novel derivatives. Future research will focus on exploring new and innovative derivatization strategies to create a diverse library of compounds with unique physicochemical properties and biological activities.

Palladium-catalyzed cross-coupling reactions are a cornerstone of this exploration, enabling the introduction of various aryl, alkyl, and other functional groups at the bromine site. mdpi.com Beyond these established methods, emerging techniques such as photochemical and organocatalytic functionalization of pyridines are opening up new avenues for derivatization. acs.org These methods can offer alternative selectivities and functional group tolerances, expanding the accessible chemical space.

Furthermore, the development of protocols for the direct functionalization of pyridine C-H bonds presents an exciting frontier. While challenging, these methods could provide more atom-economical routes to novel derivatives. researchgate.net The strategic derivatization of this compound can lead to compounds with tailored properties for specific applications, ranging from medicinal chemistry to materials science.

Advanced Applications in Targeted Drug Delivery Systems

The field of drug delivery is constantly seeking novel materials and molecular platforms to enhance the efficacy and reduce the side effects of therapeutics. Pyridine derivatives are of significant interest in this area due to their unique chemical properties and biological compatibility. ijsat.orgnih.gov Future research is anticipated to explore the potential of this compound derivatives in the design of advanced drug delivery systems.

One promising approach is the incorporation of functionalized this compound moieties into polymers to create "smart" nanocarriers. For example, pH-sensitive polymers containing pyridine units can be designed to release their drug payload in the acidic microenvironment of tumors. nih.gov The derivatization of this compound could be used to tune the hydrophobicity, charge, and targeting capabilities of these polymeric micelles or nanoparticles. researchgate.net

Encapsulating therapeutic agents within nanostructures composed of or functionalized with pyridine derivatives can improve drug stability, increase circulation time, and enable targeted delivery to specific tissues or cells. ijsat.org The development of such systems could be particularly beneficial for anticancer therapies, where targeted delivery is crucial to minimize damage to healthy tissues. ijsat.org

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the identification and optimization of new drug candidates. Future research on this compound and its derivatives will likely leverage AI and ML to explore their therapeutic potential.

By creating virtual libraries of this compound derivatives, researchers can use AI/ML algorithms to predict their biological activities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. This in silico screening can prioritize the synthesis and experimental testing of the most promising compounds, saving time and resources.

Furthermore, generative AI models can be employed for the de novo design of novel this compound derivatives with desired therapeutic profiles. These models can learn the complex relationships between chemical structure and biological activity to propose new molecules that are optimized for a specific target. The application of these computational approaches will undoubtedly play a pivotal role in unlocking the medicinal chemistry potential of this compound.

Expanding Applications in Green Chemistry and Sustainable Technologies

Beyond its synthesis, the principles of green chemistry can be applied to the entire lifecycle of this compound and its derivatives, leading to the development of sustainable technologies. Future research is expected to explore the application of this compound and its analogues in areas that contribute to a greener economy.

One area of interest is in the development of novel catalysts. Pyridine derivatives are well-known for their ability to act as ligands in metal-based catalysts. biosynce.com By designing specific this compound derivatives, it may be possible to create catalysts with enhanced activity, selectivity, and stability for a variety of green chemical transformations, such as C-H activation and biomass conversion. acs.org

Additionally, the incorporation of this compound derivatives into new materials could lead to sustainable technologies. For instance, pyridine-containing polymers are being investigated for applications such as CO2 capture and the development of biodegradable materials. biosynce.comnih.gov The unique electronic and structural properties of this compound could be harnessed to create functional materials with tailored properties for a range of green applications.

| Application Area | Potential Role of this compound Derivatives | Rationale |

|---|---|---|

| Green Catalysis | Ligands for metal catalysts | Tunable electronic and steric properties can enhance catalyst performance in sustainable chemical reactions. |

| CO2 Capture | Functional monomers for adsorbent polymers | The nitrogen atom in the pyridine ring can interact with CO2, facilitating its capture. |

| Biodegradable Polymers | Incorporation into polymer backbones | Can impart specific properties and potentially enhance biodegradability. |

| Sustainable Coordination Polymers | Building blocks for self-assembled materials | Can be used to create materials with applications in sensing and separation. |

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-2-isopropylpyridine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of halogenated pyridines like this compound often employs cross-coupling reactions. For example, Suzuki-Miyaura or Negishi couplings are effective for introducing substituents to bromopyridine cores . Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki coupling.

- Solvent optimization : Use anhydrous THF or DMF to minimize side reactions.

- Temperature control : Reactions typically proceed at 80–110°C under inert atmospheres.

Yield variations (e.g., 60–85%) may arise from impurities in starting materials or incomplete dehalogenation. Validate purity via HPLC or GC-MS post-synthesis .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., isopropyl and bromine positions). For example, bromine deshields adjacent protons, causing downfield shifts (~δ 7.5–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 214.03 for C₈H₁₀BrN) .

- IR spectroscopy : C-Br stretches (~500–600 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) validate functional groups .

Advanced: How can contradictory data on bromopyridine reactivity in cross-coupling reactions be resolved?

Methodological Answer:

Contradictions in reaction outcomes (e.g., variable yields or byproducts) often stem from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., Br) slow oxidative addition; electron-donating groups (e.g., isopropyl) may stabilize intermediates .

- Catalyst poisoning : Trace moisture or oxygen degrades Pd catalysts. Use rigorous solvent drying and degassing .

- Statistical analysis : Design of Experiments (DoE) models can optimize parameters like catalyst loading and temperature .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .

Advanced: What computational methods predict the regioselectivity of this compound in substitution reactions?

Methodological Answer:

- DFT calculations : Model transition states to predict whether bromine undergoes nucleophilic aromatic substitution (SNAr) at the 5-position.

- Hammett parameters : Quantify electronic effects of substituents on reaction rates .

- Molecular docking : Simulate interactions with catalytic sites in enzyme-mediated transformations (e.g., cytochrome P450) .

Advanced: How can multi-step syntheses integrate this compound into complex heterocycles?

Methodological Answer:

- Stepwise functionalization : Use bromine as a handle for sequential couplings (e.g., Suzuki followed by Buchwald-Hartwig amination).

- Protecting groups : Temporarily shield the isopropyl group with TBDMS during harsh reactions .

- Monitoring intermediates : Track progress via TLC (Rf values) or inline IR spectroscopy .

Advanced: What strategies address low solubility of this compound in aqueous media?

Methodological Answer:

- Co-solvent systems : Use DMSO/water mixtures (e.g., 10% v/v) for biological assays.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via electrophilic substitution .

- Micellar catalysis : Employ surfactants like SDS to enhance solubility in green chemistry applications .

Basic: How is the purity of this compound validated for pharmacological studies?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns resolves impurities (<0.5% area threshold) .

- Elemental analysis : Match experimental C/H/N/Br percentages to theoretical values (e.g., C 44.89%, H 4.71%, Br 37.31%) .

Advanced: What role does this compound play in structure-activity relationship (SAR) studies?

Methodological Answer:

- Bioisosteric replacement : Compare bromine with other halogens (e.g., Cl, F) to optimize binding affinity in drug candidates .

- Steric effects : The isopropyl group’s bulkiness can be modified to reduce off-target interactions .

- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and LC-MS/MS .

Advanced: How can this compound be applied in cross-disciplinary research (e.g., materials science)?

Methodological Answer:

- Coordination chemistry : Act as a ligand for transition metals (e.g., Pd or Cu) in catalytic systems .

- Polymer synthesis : Incorporate into conjugated polymers via Heck coupling for optoelectronic devices .

- MOF design : Functionalize metal-organic frameworks (MOFs) for halogen-bond-driven guest molecule capture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。